N-benzyl-3-(1H-indol-3-yl)propanamide
Description
N-benzyl-3-(1H-indol-3-yl)propanamide is a synthetic amide derivative featuring a central propanamide backbone substituted with a benzyl group at the amide nitrogen and a 1H-indol-3-yl moiety at the β-carbon. This compound belongs to a class of indole-containing propanamides, which are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules such as tryptamine and NSAID derivatives .
Synthesis: The compound is typically synthesized via a coupling reaction between 3-(1H-indol-3-yl)propanoic acid derivatives and benzylamine. In one protocol, phenyl chloroformate was used as an activating agent in pyridine, yielding the product in 50% purity after flash column chromatography. Characterization data include $ ^1H $-NMR, ESI-MS, and HRMS, confirming a molecular weight of 414.18 g/mol (C${25}$H${24}$N$3$O$3$) .
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-benzyl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C18H18N2O/c21-18(20-12-14-6-2-1-3-7-14)11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,19H,10-12H2,(H,20,21) |
InChI Key |
XSSVXNYSJYYDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(1H-indol-3-yl)propanamide typically involves the reaction of 3-(1H-indol-3-yl)propanoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-3-(1H-indol-3-yl)propanamide can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the amide group to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-benzyl-3-(1H-indol-3-yl)propanamine.
Substitution: Formation of various N-substituted indole derivatives.
Scientific Research Applications
Chemistry: N-benzyl-3-(1H-indol-3-yl)propanamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It has shown promising results in preliminary in vitro studies against various bacterial strains .
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as tuberculosis and certain types of cancer. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets in the body. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting enzymes involved in cell wall synthesis . Additionally, it can induce apoptosis in cancer cells by interfering with tubulin polymerization, thereby disrupting the mitotic process .
Comparison with Similar Compounds
Backbone Modifications
- Indole Positioning : The indole moiety at the β-carbon is conserved across all analogs, but substitutions at the α-carbon (e.g., ureido groups in FPR2 agonists ) or terminal amide nitrogen (e.g., sulfonamide in 2a ) significantly alter target selectivity.
- Aromatic Substituents : Replacement of benzyl with biphenyl (e.g., flurbiprofen-derived analog ) or carbazole enhances lipophilicity and binding to hydrophobic enzyme pockets.
Research Findings and Data Tables
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for N-benzyl-3-(1H-indol-3-yl)propanamide, and how do reaction conditions influence yield?
The compound is synthesized via cycloalkylation of precursors under phase-transfer catalysis (e.g., using N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide) . Modifications in substituents (e.g., methoxy or fluorophenyl groups) require tailored coupling agents (e.g., HATU or EDCI) and chiral resolution for enantiopure derivatives. Yields vary significantly: for example, (S)-enantiomers of analogs like 3-(1H-indol-3-yl)-N-[[1-(2-fluoro-4-pyridinyl)cyclohexyl]methyl]propanamide achieve quantitative yields under optimized conditions, while fluorinated derivatives may yield ≤34% due to steric hindrance .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Structural validation relies on 1H/13C NMR (e.g., δ 7.11–7.37 ppm for indole protons and δ 3.83 ppm for methoxy groups) and ESI-MS/MS (e.g., m/z 374 for [M-H]− fragments). Purity is assessed via HPLC (≥98%) and melting point analysis (e.g., 161–163°C for (S)-9c) . Chiral columns or optical rotation measurements are essential for enantiomeric resolution .
Q. What safety protocols should be followed when handling this compound in the laboratory?
While specific hazard data for this compound is limited, general precautions include using PPE (gloves, goggles) and working in a fume hood. Refer to SDS guidelines for related indole derivatives, which recommend avoiding inhalation and skin contact .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl or indole groups) affect antimicrobial activity in SAR studies?
Introducing electron-withdrawing groups (e.g., nitro or fluoro) on the benzyl ring enhances antimicrobial potency against Mycobacterium tuberculosis (MIC ≤2 µg/mL). Conversely, bulky cyclohexylmethyl groups reduce activity due to poor membrane permeability. Substituent positioning also matters: 4-methoxyphenyl ureido derivatives show higher selectivity for bacterial targets compared to unsubstituted analogs .
Q. What mechanistic insights explain the selective agonism of this compound derivatives toward human FPR2 receptors?
Chiral ureidopropanamides (e.g., (S)-9a) activate FPR2 via Ca²⁺ mobilization in neutrophils (EC₅₀ ≤10 nM). Molecular docking reveals that the indole moiety interacts with hydrophobic pockets (e.g., Leu-110 and Phe-257), while the methoxyphenyl group stabilizes hydrogen bonds with Gln-283. Selectivity over FPR1 is attributed to steric exclusion in FPR1’s narrower binding cleft .
Q. How is metabolic stability assessed for lead compounds derived from this compound?
In vitro assays using liver microsomes (human/rodent) quantify phase I oxidation. For example, (S)-9a exhibits a half-life of >60 minutes in human microsomes, indicating moderate stability. Structural tweaks, such as replacing methoxy with trifluoromethyl groups, improve resistance to CYP450 enzymes .
Q. Why do enantiomers of this compound analogs exhibit divergent biological activities?
Stereochemistry dictates receptor binding. For instance, (R)-19b shows 100% agonist activity at FPR2, while (S)-19b is inactive. This arises from incompatible spatial alignment of the indole and pyridinyl groups in the S-configuration, disrupting key interactions with FPR2’s activation site .
Q. What computational strategies are used to model chiral recognition of FPR2 agonists?
Molecular dynamics simulations and 3D-QSAR align ligands within FPR2’s homology model. Field-based methods (e.g., Cresset Software) analyze electrostatic and steric complementarity. For example, the (S)-enantiomer of 3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide achieves a lower binding energy (ΔG = −9.2 kcal/mol) due to optimal π-π stacking with Phe-257 .
Q. How can researchers resolve contradictions in synthetic yields reported for similar derivatives?
Yield discrepancies often stem from solvent polarity (e.g., CHCl3 vs. DMF), catalyst choice (e.g., phase-transfer agents), or purification methods. For example, (R)-19d achieves 97% yield in CHCl3, while (S)-19d requires hexane/CHCl3 recrystallization for 98% purity .
Q. What design principles improve selectivity and potency in FPR2 agonists based on this scaffold?
Key strategies include:
- Substituent tuning : Methoxy groups enhance selectivity (e.g., (S)-9a’s FPR2/FPR1 selectivity ratio = 15:1).
- Chiral centers : S-configuration optimizes steric fit in FPR2’s binding pocket.
- Hybrid scaffolds : Incorporating pyridinylcyclohexylmethyl groups improves metabolic stability without compromising activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
